4-Bromoquinoline-3-carbaldehyde
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Overview
Description
4-Bromoquinoline-3-carbaldehyde is a heterocyclic aromatic compound that features a quinoline ring substituted with a bromine atom at the fourth position and an aldehyde group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromoquinoline-3-carbaldehyde typically involves the bromination of quinoline derivatives followed by formylation. One common method is the bromination of quinoline using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 4-bromoquinoline is then subjected to a Vilsmeier-Haack reaction, where it reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group at the third position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Bromoquinoline-3-carbaldehyde undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom at the fourth position can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Condensation Reactions: The aldehyde group can participate in condensation reactions with amines or hydrazines to form Schiff bases or hydrazones.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or primary amines in the presence of a base.
Condensation Reactions: Reagents such as hydrazine hydrate or primary amines under mild heating.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride.
Major Products:
Nucleophilic Substitution: Substituted quinoline derivatives.
Condensation Reactions: Schiff bases or hydrazones.
Oxidation and Reduction: Quinoline-3-carboxylic acid or 3-hydroxyquinoline derivatives.
Scientific Research Applications
4-Bromoquinoline-3-carbaldehyde has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential anticancer, antimicrobial, and antiviral agents.
Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Catalysis: It acts as a ligand in coordination chemistry and catalysis, facilitating various organic transformations.
Mechanism of Action
The mechanism of action
Properties
IUPAC Name |
4-bromoquinoline-3-carbaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO/c11-10-7(6-13)5-12-9-4-2-1-3-8(9)10/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHSDNPYANCJFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C=N2)C=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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